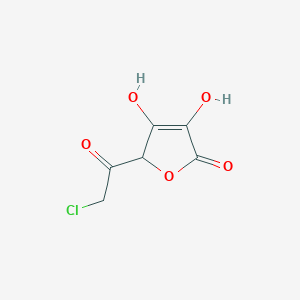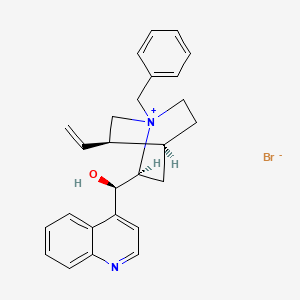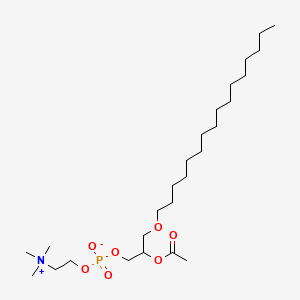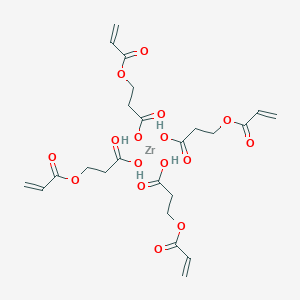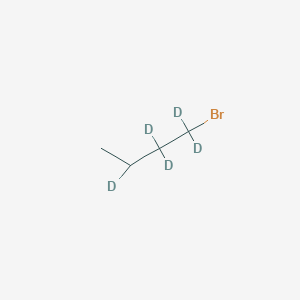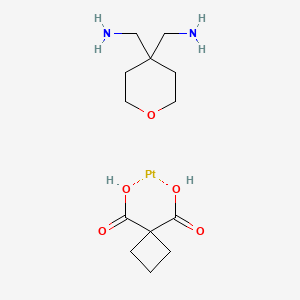
Enloplatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Enloplatin is a platinum-based antineoplastic agent, primarily investigated for its potential in treating platinum-refractory ovarian cancer . It is a water-soluble compound and is known for its minimal activity in certain cancer types, such as ovarian cancer . This compound is a coordination complex of platinum with two bidentate ligands: a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enloplatin is synthesized through the coordination of platinum with its ligands. The process involves the reaction of platinum salts with the appropriate ligands under controlled conditions. The ligands used are a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale coordination chemistry techniques. These methods ensure the purity and consistency of the compound, which is crucial for its application in medical treatments .
Chemical Reactions Analysis
Types of Reactions: Enloplatin undergoes various chemical reactions, including:
Substitution Reactions: Where ligands in the coordination complex can be replaced by other ligands.
Oxidation and Reduction Reactions: Involving changes in the oxidation state of the platinum center.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles that can replace existing ligands in the complex.
Oxidation and Reduction Reactions: Often require specific oxidizing or reducing agents under controlled conditions.
Major Products: The major products formed from these reactions depend on the nature of the reagents and the specific conditions used. For example, substitution reactions can yield new platinum complexes with different ligands .
Scientific Research Applications
Chemistry: As a model compound for studying coordination chemistry and the behavior of platinum complexes.
Biology: Investigated for its interactions with biological molecules, such as DNA.
Industry: Potential applications in developing new platinum-based drugs and materials.
Mechanism of Action
Enloplatin exerts its effects by binding to DNA and forming cross-links, which inhibit DNA replication and transcription. This leads to cell cycle arrest and apoptosis (programmed cell death) in cancer cells . The molecular targets of this compound include DNA and various proteins involved in the DNA repair pathways .
Comparison with Similar Compounds
- Cisplatin
- Carboplatin
- Oxaliplatin
- Zeniplatin
- Picoplatin
- Miboplatin
- Sebriplatin
- Spiroplatin
- Iproplatin
- Ormaplatin
Comparison: Enloplatin is unique in its specific ligand structure, which includes a tetrahydropyran-containing amine and cyclobutane dicarboxylic acid. This structure influences its pharmacokinetics and pharmacodynamics, making it distinct from other platinum-based compounds . Unlike some other platinum drugs, this compound has shown minimal nephrotoxicity, neurotoxicity, and ototoxicity, but it does cause dose-limiting myelosuppression .
Properties
IUPAC Name |
[4-(aminomethyl)oxan-4-yl]methanamine;cyclobutane-1,1-dicarboxylic acid;platinum |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.C6H8O4.Pt/c8-5-7(6-9)1-3-10-4-2-7;7-4(8)6(5(9)10)2-1-3-6;/h1-6,8-9H2;1-3H2,(H,7,8)(H,9,10); |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYYEDWZHRMBOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C(=O)O.C1COCCC1(CN)CN.[Pt] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5Pt |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does enloplatin exert its anti-tumor effects?
A: Like other platinum-based chemotherapy drugs, this compound's primary target is DNA. While the exact mechanism of action is still under investigation, research suggests that this compound forms crosslinks with DNA, primarily at guanine bases, disrupting DNA replication and transcription processes. [, ] These DNA adducts ultimately trigger cell cycle arrest and apoptosis, leading to tumor cell death.
Q2: What is the role of glutathione (GSH) in this compound resistance?
A: Elevated GSH levels have been implicated in resistance to several platinum-based drugs, including this compound. [, ] GSH, a potent intracellular antioxidant, can potentially deactivate this compound through direct interaction, decreasing its effective concentration and ability to form DNA adducts. [, ]
Q3: How is this compound metabolized and eliminated from the body?
A: this compound's pharmacokinetic profile closely resembles that of carboplatin, suggesting that the cyclobutanedicarboxylato (CBDCA) ligand plays a significant role in its metabolic fate. Elimination of this compound occurs primarily through renal excretion.
Q4: What is the current clinical status of this compound?
A: While this compound demonstrated some anti-tumor activity in a Phase II clinical trial for platinum-refractory ovarian cancer, it ultimately did not proceed to further clinical development. This decision likely stemmed from a combination of factors, including limited efficacy and significant dose-limiting toxicities, particularly neutropenia. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

